molecular formula C9H8BNO3 B1391804 (2-Hydroxyquinolin-3-yl)boronic acid CAS No. 1101864-58-7

(2-Hydroxyquinolin-3-yl)boronic acid

Cat. No. B1391804
M. Wt: 188.98 g/mol
InChI Key: RIRFRJDLNNSOJT-UHFFFAOYSA-N
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Description

“(2-Hydroxyquinolin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1101864-58-7 and a molecular weight of 188.98 . It has a linear formula of C9H8BNO3 . The compound is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of “(2-Hydroxyquinolin-3-yl)boronic acid” is represented by the InChI string: InChI=1S/C9H8BNO3/c12-9-7 (10 (13)14)5-6-3-1-2-4-8 (6)11-9/h1-5,13-14H, (H,11,12) . Its canonical SMILES representation is: B (C1=CC2=CC=CC=C2NC1=O) (O)O .


Chemical Reactions Analysis

Boronic acids, including “(2-Hydroxyquinolin-3-yl)boronic acid”, are known for their ability to form reversible covalent bonds with diol groups found in sugars and glycoproteins . This property has been utilized in various chemical reactions, including the Passerini-type three-component coupling reaction .


Physical And Chemical Properties Analysis

“(2-Hydroxyquinolin-3-yl)boronic acid” has a molecular weight of 188.98 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass is 189.0597233 g/mol .

Scientific Research Applications

Electroluminescent Properties

(2-Hydroxyquinolin-3-yl)boronic acid derivatives, such as 8-hydroxyquinolato boron compounds, have been studied for their electroluminescent properties. These compounds emit green-blue color under UV light and have been used in electroluminescent (EL) devices, showing potential as good electron transport materials in these applications (Wu et al., 2000).

Metal Ion Sensing

Another application of 8-hydroxyquinoline derivatives is in metal ion sensing. They have been developed as chromo- and fluoroionophores, exhibiting selective sensing properties, especially for Hg(2+) ions in aqueous solutions (Moon et al., 2004).

pH-Sensing Properties

These compounds have also been explored for their pH-sensing properties. 8-Hydroxyquinoline-substituted boron-dipyrromethene derivatives have been found to display OFF-ON-OFF type pH-dependent fluorescent sensor capabilities, making them potentially useful in biological and chemical sensing applications (Chen et al., 2011).

Bioconjugation

Boronic acids, including derivatives of (2-Hydroxyquinolin-3-yl)boronic acid, have been utilized in bioconjugation. They can form reversible covalent bonds with oxygen/nitrogen nucleophiles, which is useful in designing dynamic materials that respond to different pH levels, carbohydrates, and other biological factors (Russo et al., 2020).

Luminescence Studies

There are studies on the synthesis, crystal structures, and luminescence properties of monoboron complexes with 8-hydroxyquinoline derivatives. These compounds exhibit significant luminescence properties, making them valuable in the field of materials science and photophysics (Ruelas-Álvarez et al., 2022).

Molecular Signature Detection

In the medical field, (2-Hydroxyquinolin-3-yl)boronic acid derivatives have been used for detecting molecular signatures of certain bacteria. For example, boron-doped diamond electrodes have been employed for the simultaneous detection of signal molecules produced by Pseudomonas aeruginosa, showcasing the potential of these compounds in medical diagnostics (Buzid et al., 2016).

Corrosion Inhibition

In materials science, derivatives of 8-hydroxyquinoline have been studied as corrosion inhibitors for metals, highlighting their potential in protecting materials from corrosive environments (Faydy et al., 2019).

properties

IUPAC Name

(2-oxo-1H-quinolin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h1-5,13-14H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRFRJDLNNSOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2NC1=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677803
Record name (2-Oxo-1,2-dihydroquinolin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Hydroxyquinolin-3-yl)boronic acid

CAS RN

1101864-58-7
Record name (2-Oxo-1,2-dihydroquinolin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a microwave vial was added 3-bromo-2-hydroxyquinoline (50 mg, 0.223 mmol), bis(pinacolato)diboron (113 mg, 0.446 mmol), potassium acetate (66 mg, 0.669 mmol), PdCl2(dppf). CH2Cl2 (18.22 mg, 0.022 mmol), and dppf (12.37 mg, 0.022 mmol), followed by addition of 1,4-dioxane (6 mL). The reaction mixture was purged with N2 and stirred under N2 atmosphere at 90° C. overnight. The reaction mixture was filtered through a disposable filter funnel, concentrated in vacuo, and purified by silica gel chromotography (10% to 60% EtOAc in heptane) to afford (2-oxo-1,2-dihydroquinolin-3-yl)boronic acid (30 mg, MS: 190.1 [M+H+].)
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step One
Quantity
66 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
18.22 mg
Type
reactant
Reaction Step Two
Name
Quantity
12.37 mg
Type
catalyst
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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